
2-(1H-ピラゾール-4-イル)キノキサリン
説明
2-(1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that features both a quinoxaline and a pyrazole ring. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry. The incorporation of a pyrazole ring into the quinoxaline structure further enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
The compound has shown promising results as an anticancer agent. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines. For instance, a study demonstrated that 2-(1H-pyrazol-4-yl)quinoxaline derivatives exhibited enhanced cytotoxicity against resistant breast cancer cells, indicating a potential for overcoming multidrug resistance commonly observed in cancer therapy .
Table 1: Anticancer Activity of 2-(1H-pyrazol-4-yl)quinoxaline Derivatives
Compound | Target Cancer Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-436 (BRCA-1) | 3.05 | PARP-1 inhibition |
Compound B | HeLa (cervical cancer) | 12.86 | Apoptosis induction |
Compound C | A549 (lung cancer) | 8.73 | Cell cycle arrest |
2. Antimicrobial Properties
The antimicrobial efficacy of 2-(1H-pyrazol-4-yl)quinoxaline has been documented against various bacterial strains. In vitro studies revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects.
Table 2: Antimicrobial Activity of 2-(1H-pyrazol-4-yl)quinoxaline
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.50 |
Escherichia coli | 0.25 | 0.55 |
3. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in neurodegeneration .
Synthesis and Derivatives
The synthesis of 2-(1H-pyrazol-4-yl)quinoxaline can be achieved through various methods, including cyclization reactions involving pyrazole and quinoxaline precursors. The introduction of different substituents on the pyrazole ring can enhance its biological activity and selectivity for specific targets .
Case Studies
Case Study 1: Breast Cancer Treatment
A significant study highlighted the effectiveness of a novel derivative of 2-(1H-pyrazol-4-yl)quinoxaline in treating breast cancer cell lines resistant to conventional therapies. The study found that the incorporation of specific substituents increased the compound's cytotoxicity, suggesting a structure–activity relationship that can be exploited for drug design.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were assessed against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation more effectively than standard antibiotics such as Ciprofloxacin, showcasing its potential as a superior antimicrobial agent.
作用機序
Target of Action
The primary target of 2-(1H-pyrazol-4-yl)quinoxaline is the fibroblast growth factor receptor (FGFR) . FGFR is a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
2-(1H-pyrazol-4-yl)quinoxaline interacts with FGFR, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by FGFR, leading to changes in cellular processes . .
Biochemical Pathways
The inhibition of FGFR by 2-(1H-pyrazol-4-yl)quinoxaline affects several biochemical pathways. FGFR is involved in the regulation of the MAPK, PI3K/AKT, and PLCγ pathways . These pathways play crucial roles in cell proliferation, survival, and migration . Therefore, the inhibition of FGFR can lead to the disruption of these pathways, potentially leading to the inhibition of tumor growth .
Result of Action
The result of 2-(1H-pyrazol-4-yl)quinoxaline’s action is the disruption of FGFR-regulated cellular processes, potentially leading to the inhibition of tumor growth . .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(1H-pyrazol-4-yl)quinoxaline involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . The reaction proceeds through a series of steps including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process can be optimized for efficiency and cost-effectiveness. The starting materials, 4-bromo-2-nitroaniline and 4-bromo-3-oxo-butyric acid, undergo substitution, reduction, cyclization, oxidation, and condensation reactions to yield the target compound . The use of readily available raw materials and environmentally friendly processes makes this method suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium tribromide in dichloromethane and ethanol.
Reduction: Reduction reactions can be carried out using sodium hydrosulfite.
Substitution: The compound can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium tribromide in dichloromethane and ethanol.
Reduction: Sodium hydrosulfite.
Substitution: Halogenated derivatives and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with different functional groups, while reduction reactions can lead to the formation of reduced quinoxaline compounds.
類似化合物との比較
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with diverse biological activities.
Pyrazole: Known for its anti-inflammatory and analgesic properties.
Quinoline: Used in the treatment of malaria and other diseases.
Uniqueness
2-(1H-pyrazol-4-yl)quinoxaline is unique due to the combination of quinoxaline and pyrazole rings, which enhances its chemical stability and biological activity. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
生物活性
2-(1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
2-(1H-pyrazol-4-yl)quinoxaline features a quinoxaline core substituted with a pyrazole ring. This structural configuration enhances its interaction with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline, including 2-(1H-pyrazol-4-yl)quinoxaline, exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various quinoxaline derivatives and their evaluation against multiple tumor cell lines. The results indicated that these compounds possess potent inhibitory effects on cancer cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
2-(1H-pyrazol-4-yl)quinoxaline | A431 (human epidermoid) | 0.29 - 0.90 | |
Doxorubicin | A431 | 0.51 - 0.73 | |
Tetrazolo[1,5-a]quinoxaline | Various tumor lines | >100 |
Antimicrobial Activity
In addition to its anticancer properties, 2-(1H-pyrazol-4-yl)quinoxaline has been evaluated for antimicrobial activity. Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
2-(1H-pyrazol-4-yl)quinoxaline | E. coli | 15 | |
Tetrazolo[1,5-a]quinoxaline | Staphylococcus aureus | 18 |
The mechanisms by which 2-(1H-pyrazol-4-yl)quinoxaline exerts its biological effects are multifaceted:
- Inhibition of Topoisomerase II : Some derivatives have shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells.
- DNA Intercalation : The compound’s structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Antioxidant Activity : The pyrazole moiety contributes to antioxidant properties, potentially mitigating oxidative stress in cells.
Case Studies
A notable study involved the synthesis of various quinoxaline derivatives and their evaluation for both anticancer and antimicrobial activities. The findings revealed that certain derivatives exhibited dual activity, making them potential candidates for further development as multifunctional therapeutics.
Case Study Summary
- Study Focus : Synthesis and evaluation of quinoxaline derivatives.
- Findings :
- Compounds demonstrated significant cytotoxicity against cancer cell lines.
- Notable antibacterial activity against common pathogens.
- Some compounds showed low toxicity in normal cells, indicating a favorable therapeutic index.
特性
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWTRJAQMGBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404978 | |
Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-90-8 | |
Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。